N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common route begins with the condensation of phenylhydrazine with ethyl acetoacetate, followed by sulfonylation and amination steps to introduce the ethylsulfonyl and ethanesulfonamide groups, respectively. The reaction conditions often include solvents like ethanol or dimethyl sulfoxide and catalysts such as sodium ethoxide to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated control of reaction parameters, and efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfone derivatives.
Reduction: Can be reduced to corresponding sulfide compounds.
Substitution: Undergoes nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in the presence of solvents like acetonitrile.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation products include sulfone derivatives.
Reduction yields sulfide derivatives.
Substitution reactions produce a variety of N-substituted ethanesulfonamide derivatives.
Scientific Research Applications
N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has shown potential in various scientific research applications:
Chemistry: : As a building block in the synthesis of complex organic molecules.
Biology: : In studies of enzyme inhibition and protein-ligand interactions.
Medicine: : Potential therapeutic agent for targeting specific biological pathways.
Industry: : Used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action is closely related to its ability to interact with molecular targets such as enzymes and receptors. The ethylsulfonyl and ethanesulfonamide groups are key functional moieties that enable the compound to form hydrogen bonds and other interactions with target proteins, modulating their activity and resulting in the desired biological effects.
Comparison with Similar Compounds
Unique Features
N-(3-(1-(ethylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide stands out due to its specific substitution pattern, which enhances its selectivity and potency in biological assays compared to similar compounds.
Similar Compounds
N-(4-(1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(propylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)butanesulfonamide
N-(3-(1-(butylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)pentanesulfonamide
These compounds share a similar core structure but differ in the nature of the sulfonyl substituents, leading to variations in their chemical and biological properties.
There you have it—a deep dive into this compound. Anything else you're curious about?
Properties
IUPAC Name |
N-[3-(2-ethylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-3-27(23,24)21-17-12-8-11-16(13-17)18-14-19(15-9-6-5-7-10-15)22(20-18)28(25,26)4-2/h5-13,19,21H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIRUCZKLAIEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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